Ruxolitinib-amide

Description

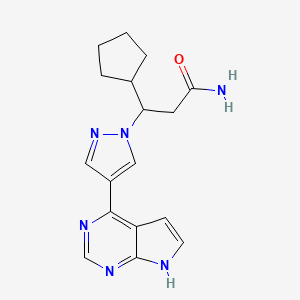

Structure

3D Structure

Properties

CAS No. |

1911644-32-0 |

|---|---|

Molecular Formula |

C17H20N6O |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanamide |

InChI |

InChI=1S/C17H20N6O/c18-15(24)7-14(11-3-1-2-4-11)23-9-12(8-22-23)16-13-5-6-19-17(13)21-10-20-16/h5-6,8-11,14H,1-4,7H2,(H2,18,24)(H,19,20,21) |

InChI Key |

JZKNOTYMYVXDNN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C(CC(=O)N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of Ruxolitinib-amide

This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of this compound, a key intermediate in the production of the Janus kinase (JAK) inhibitor, Ruxolitinib. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of key processes and pathways to support research and development in this area.

Introduction

Ruxolitinib is a potent and selective inhibitor of Janus kinases JAK1 and JAK2, which are crucial components of the JAK-STAT signaling pathway.[1][2] This pathway is integral to the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune function.[3] Dysregulation of the JAK-STAT pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.[3] Ruxolitinib is approved for the treatment of myelofibrosis, polycythemia vera, and steroid-refractory acute graft-versus-host disease.[2]

This compound, chemically known as (R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide, is the immediate precursor to Ruxolitinib in several synthetic routes.[4][5] The final step in the synthesis of Ruxolitinib involves the dehydration of this amide to form the characteristic nitrile group.[5] Understanding the synthesis and characterization of this compound is therefore critical for the efficient and controlled manufacturing of Ruxolitinib.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the pyrazole and pyrrolopyrimidine ring systems and the introduction of the chiral cyclopentylpropanamide side chain. Several synthetic routes have been reported in the literature and patents.[6][7][8] A common approach involves the formation of a key intermediate, which is then converted to the amide.

General Synthetic Workflow

The synthesis can be broadly divided into the preparation of key intermediates followed by their coupling and subsequent functional group transformations. A representative synthetic scheme is outlined below.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Synthesis from 3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid

This protocol is adapted from reported synthetic methods.[5]

-

Amidation:

-

To a solution of 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid (1.0 eq.) in a suitable solvent such as dioxane, add a coupling agent (e.g., HATU, HOBt) and a base (e.g., DIPEA).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add ammonium hydroxide (NH₄OH) solution (excess) and continue stirring at room temperature overnight.

-

Monitor the reaction by TLC or LC-MS until completion.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amide intermediate: 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanamide.

-

-

Suzuki Coupling:

-

Combine the crude amide intermediate from the previous step (1.0 eq.), a suitable boronate ester of 7H-pyrrolo[2,3-d]pyrimidine (e.g., the pinacol boronate ester) (1.2 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂) (0.1 eq.), and a base (e.g., K₂CO₃) (2.0 eq.) in a mixture of solvents such as dioxane and water.

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by LC-MS.

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

-

Dehydration to Ruxolitinib (Final Product):

-

Dissolve this compound (1.0 eq.) in a suitable solvent like pyridine or DMF.

-

Add a dehydrating agent such as phosphorus oxychloride (POCl₃), cyanuric chloride, or phosphorus pentoxide (P₂O₅).[5][9]

-

Stir the reaction at room temperature or with gentle heating until the conversion is complete.

-

Quench the reaction carefully with water or ice and extract the product, Ruxolitinib, into an organic solvent.

-

Purify by recrystallization or chromatography.

-

Characterization of this compound

The characterization of this compound is essential to confirm its identity, purity, and quality. A combination of spectroscopic and chromatographic methods is employed.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanamide | [][11] |

| Molecular Formula | C₁₇H₂₀N₆O | [4][] |

| Molecular Weight | 324.39 g/mol | [] |

| Appearance | White to off-white solid | [] |

| Melting Point | 216-217 °C | [] |

| Solubility | Slightly soluble in Methanol and Ethyl Acetate | [] |

Spectroscopic and Chromatographic Methods

A variety of analytical methods have been established for the related compound, Ruxolitinib, which are applicable to its amide precursor.[12]

| Technique | Purpose | Typical Conditions & Observations | Reference |

| LC-MS/MS | Identification, Purity, and Quantification | Column: C18 (e.g., Thermo Hypersil GOLD). Mobile Phase: Gradient of 0.1% formic acid in water and 0.1% formic acid in methanol. Detection: Positive electrospray ionization (ESI+), monitoring specific m/z transitions. | [13] |

| RP-HPLC | Purity Determination and Quantification | Column: ODS Phenomenex C18 (250mm × 4.6mm, 5µm). Mobile Phase: Methanol:Water (pH 3.5 with OPA) (70:30 v/v). Flow Rate: 1.0 mL/min. Detection: UV at 236 nm. | [14] |

| UPLC | Purity and Stability Indicating Assay | Column: C8 (250 x 4.6 mm, 5 µm). Mobile Phase: Acetonitrile:Methanol:Glacial acetic acid buffer (pH 6.2) (30:30:40 v/v/v). Detection: UV at 254 nm. | [15] |

| ¹H NMR | Structural Elucidation | Spectra will show characteristic peaks for the cyclopentyl, pyrazole, and pyrrolopyrimidine protons. | [16] |

| Mass Spec. | Molecular Weight Confirmation | Expected [M+H]⁺ at m/z ~325.17. | [11] |

Experimental Protocol: RP-HPLC Method for Purity Analysis

This protocol is based on established methods for Ruxolitinib analysis.[14]

-

Chromatographic System: HPLC with UV detector, C18 column (e.g., 250mm × 4.6mm, 5µm).

-

Mobile Phase Preparation: Prepare a 70:30 (v/v) mixture of methanol and water. Adjust the pH of the water to 3.5 with orthophosphoric acid (OPA) before mixing. Filter and degas the mobile phase.

-

Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution (e.g., 100 µg/mL). Prepare working standards by serial dilution.

-

Sample Preparation: Dissolve the test sample of this compound in the mobile phase to achieve a concentration within the calibration range.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

-

Detection Wavelength: 236 nm

-

-

Analysis: Inject the standard solutions to establish a calibration curve. Inject the sample solution and determine the purity by comparing the peak area of the main component to the total peak area.

Caption: Workflow for purity analysis of this compound by RP-HPLC.

Mechanism of Action: The JAK-STAT Pathway

Ruxolitinib, the final product derived from this compound, functions by inhibiting the JAK-STAT signaling pathway.[1] Cytokines or growth factors bind to their receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STATs (Signal Transducers and Activators of Transcription), which dimerize and translocate to the nucleus to regulate gene expression. Ruxolitinib competitively inhibits the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation of STATs and downregulating the inflammatory and proliferative signals.[12][17]

Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

Ruxolitinib Inhibitory Activity

The efficacy of Ruxolitinib is quantified by its half-maximal inhibitory concentration (IC₅₀) against JAK kinases.

| Target | IC₅₀ (nM) | Cell-based Assay | Reference |

| JAK1 | 3.3 | - | [17] |

| JAK2 | 2.8 | - | [17] |

| JAK2 V617F | 67 | Proliferation of JAK2V617F-positive PV patient cells | [18] |

| Healthy Donor Cells | >400 | Proliferation of cytokine-supported cells | [18] |

Conclusion

This compound is a pivotal intermediate in the synthesis of Ruxolitinib. A thorough understanding of its synthesis and the analytical methods for its characterization are paramount for ensuring the quality and efficacy of the final active pharmaceutical ingredient. The protocols and data presented in this guide offer a comprehensive resource for professionals engaged in the research and development of JAK inhibitors. The detailed visualizations provide clear conceptual frameworks for the synthetic, analytical, and biological processes involved.

References

- 1. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ruxolitinib - Wikipedia [en.wikipedia.org]

- 3. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis process of ruxolitinib - Patent US-2019023712-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 9. WO2017114461A1 - Synthesis process of ruxolitinib - Google Patents [patents.google.com]

- 11. This compound | C17H20N6O | CID 130203787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. actascientific.com [actascientific.com]

- 13. Development and validation of an LC-MS/MS method for ruxolitinib quantification: advancing personalized therapy in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rjptonline.org [rjptonline.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis method of ruxolitinib intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 17. Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Ruxolitinib-amide: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the biological activity of novel compounds is paramount. This guide provides a comprehensive overview of the known biological activity of the Janus kinase (JAK) inhibitor Ruxolitinib and outlines a detailed framework for the investigation of its primary amide derivative, Ruxolitinib-amide.

While Ruxolitinib is a well-characterized inhibitor of the JAK-STAT signaling pathway, publicly available data on the specific biological activity of this compound is limited. This compound is primarily recognized as a derivative and potential impurity of Ruxolitinib.[][2] This guide will first detail the established biological profile of Ruxolitinib as a reference and then propose a comprehensive experimental workflow for the elucidation of the biological activity of this compound.

Ruxolitinib: A Potent JAK1/JAK2 Inhibitor

Ruxolitinib is an ATP-competitive inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2).[3] These non-receptor tyrosine kinases are crucial components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors involved in hematopoiesis and immune function.[4][5] Dysregulation of this pathway is a key driver in myeloproliferative neoplasms (MPNs).[6]

The inhibitory activity of Ruxolitinib has been quantified in various assays, demonstrating high potency and selectivity.

| Target | Assay Type | IC50 (nM) | Reference |

| JAK1 | Cell-free | 3.3 | [7] |

| JAK2 | Cell-free | 2.8 | [7] |

| TYK2 | Cell-free | 19 | [3] |

| JAK3 | Cell-free | 428 | [3] |

| JAK2 V617F | Cell-based (Ba/F3) | 100-130 | [3] |

| Erythroid Progenitors (PV patients) | Cell-based | 67 | [3] |

| Erythroid Progenitors (healthy donors) | Cell-based | >400 | [3] |

Ruxolitinib's inhibition of JAK1 and JAK2 leads to the downregulation of the JAK-STAT pathway, which in turn inhibits myeloproliferation and induces apoptosis in malignant cells.[3]

Signaling Pathway of Ruxolitinib

The canonical JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib are depicted below. Cytokines binding to their receptors activate associated JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize and translocate to the nucleus to regulate gene expression. Ruxolitinib blocks the ATP-binding site of JAKs, preventing this phosphorylation cascade.

Proposed Experimental Workflow for this compound

To determine the biological activity of this compound, a systematic approach is necessary. The following experimental workflow provides a detailed methodology for characterizing its potential as a JAK inhibitor.

Experimental Protocols

1. Biochemical Kinase Assays

-

Objective: To determine the direct inhibitory activity of this compound against isolated JAK family kinases.

-

Methodology:

-

Enzymes: Recombinant human JAK1, JAK2, JAK3, and TYK2.

-

Substrate: A suitable peptide substrate for each kinase (e.g., a poly-Glu-Tyr peptide).

-

Procedure:

-

Prepare a dilution series of this compound in a suitable solvent (e.g., DMSO).

-

In a 96- or 384-well plate, combine the kinase, peptide substrate, and ATP in a reaction buffer.

-

Add the diluted this compound or vehicle control to the reaction mixture.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction and measure kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP into the substrate) or non-radioactive methods like fluorescence polarization or luminescence-based assays that detect the amount of ADP produced.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

2. Cell-Based Proliferation Assays

-

Objective: To assess the effect of this compound on the proliferation of cells that are dependent on JAK-STAT signaling.

-

Methodology:

-

Cell Lines:

-

Ba/F3 cells engineered to express the constitutively active JAK2 V617F mutant.

-

Human erythroleukemia (HEL) cell line, which endogenously expresses JAK2 V617F.

-

A control cell line that is not dependent on JAK signaling for proliferation.

-

-

Procedure:

-

Seed the cells in 96-well plates at an appropriate density.

-

Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubate for a period of 48 to 72 hours.

-

Assess cell viability and proliferation using a suitable assay, such as:

-

MTT or WST-1 assay: Measures metabolic activity.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.

-

Direct cell counting using a hemocytometer or an automated cell counter.

-

-

-

Data Analysis: Determine the IC50 value for the inhibition of cell proliferation by plotting the percentage of viable cells against the log concentration of this compound and fitting to a dose-response curve.

-

3. Western Blot Analysis for Phospho-STAT

-

Objective: To confirm that the anti-proliferative effects of this compound are due to the inhibition of the JAK-STAT pathway.

-

Methodology:

-

Cell Lines: Use the same cell lines as in the proliferation assays.

-

Procedure:

-

Treat the cells with various concentrations of this compound for a short period (e.g., 1-4 hours).

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated STAT3 (pSTAT3) or pSTAT5, as well as antibodies for total STAT3 and STAT5 as loading controls. An antibody for a housekeeping protein like GAPDH or β-actin should also be used.

-

Incubate with appropriate secondary antibodies conjugated to an enzyme (e.g., HRP) or a fluorophore.

-

Detect the protein bands using chemiluminescence or fluorescence imaging.

-

-

Data Analysis: Quantify the band intensities to determine the relative levels of pSTAT in treated versus untreated cells. A dose-dependent decrease in pSTAT levels would indicate inhibition of the JAK-STAT pathway.

-

Conclusion

While Ruxolitinib is a well-established JAK1/2 inhibitor with a clear biological profile, the specific activity of its amide derivative, this compound, remains to be publicly characterized. The experimental framework provided in this guide offers a robust and systematic approach for researchers to elucidate the biological activity of this compound. By employing these biochemical and cell-based assays, the scientific community can determine if this derivative retains, loses, or has altered activity compared to its parent compound, thereby contributing to a more complete understanding of its potential pharmacological relevance.

References

- 2. This compound | C17H20N6O | CID 130203787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. The ruxolitinib effect: understanding how molecular pathogenesis and epigenetic dysregulation impact therapeutic efficacy in myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

Ruxolitinib-Amide: A Technical Guide to its Role as a Synthetic Intermediate of Ruxolitinib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Ruxolitinib-amide, a key chemical intermediate in the synthesis of the Janus kinase (JAK) inhibitor, Ruxolitinib. While not a metabolite, understanding the synthesis and properties of this compound is crucial for chemists and pharmaceutical scientists involved in the development and manufacturing of Ruxolitinib. This document will also briefly cover the metabolic fate of the active pharmaceutical ingredient, Ruxolitinib, to provide a complete picture of related chemical entities.

Executive Summary

Ruxolitinib is a potent inhibitor of JAK1 and JAK2, critical enzymes in cytokine signaling pathways involved in hematopoiesis and immune function. Its metabolism is extensive, primarily mediated by cytochrome P450 3A4 (CYP3A4), leading to the formation of several hydroxylated and oxidized metabolites. This guide clarifies that This compound is not a metabolite of Ruxolitinib but rather a pivotal intermediate in its chemical synthesis. The nitrile group of Ruxolitinib is commonly formed through the dehydration of a primary amide, making this compound a direct precursor. This document details the metabolic pathways of Ruxolitinib, presents quantitative data on its metabolites from human studies, outlines relevant experimental protocols, and provides a schematic for the synthesis of Ruxolitinib via the this compound intermediate.

Ruxolitinib Metabolism

Ruxolitinib undergoes extensive metabolism in humans, with less than 1% of the parent drug being excreted unchanged[1]. The primary route of metabolism involves oxidation, mediated predominantly by CYP3A4, with a minor contribution from CYP2C9[2].

Major Metabolic Pathways

The main metabolic transformations of Ruxolitinib occur on the cyclopentyl ring, leading to the formation of hydroxylated and keto-metabolites. These metabolites are pharmacologically active, contributing to the overall therapeutic effect, although to a lesser extent than the parent compound[2][3].

dot

Caption: Metabolic pathway of Ruxolitinib.

Quantitative Metabolite Data

The following table summarizes the pharmacokinetic parameters of Ruxolitinib and its major circulating metabolites in healthy human subjects following a single oral dose of [¹⁴C]Ruxolitinib (25 mg)[1].

| Analyte | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | % of Parent AUC |

| Ruxolitinib | 205 | 0.8 | 862 | 100 |

| M18 (2-hydroxy) | 61.5 | 1.0 | 259 | 30 |

| M16/M27 (3-hydroxy) | 28.7 | 1.5 | 121 | 14 |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀₋₂₄: Area under the plasma concentration-time curve from 0 to 24 hours.

This compound: A Synthetic Intermediate

Patent literature reveals that a common synthetic route to Ruxolitinib involves the formation of a primary amide (this compound), which is subsequently dehydrated to yield the cyano group of the final active pharmaceutical ingredient[4][5][6][7].

Chemical Structure

| Compound | Chemical Formula | Molecular Weight | CAS Number |

| This compound | C₁₇H₂₀N₆O | 324.38 g/mol | 1911644-32-0 |

Synthesis of Ruxolitinib via this compound

The synthesis generally involves the coupling of two key fragments, followed by the conversion of a carboxylic acid or ester functionality into a primary amide, and finally dehydration.

dot

Caption: Synthesis of Ruxolitinib via this compound.

Experimental Protocols

Quantification of Ruxolitinib and its Metabolites in Human Plasma

This section details the methodology used for the simultaneous quantification of Ruxolitinib and its metabolites in human plasma, adapted from published studies[3][8].

4.1.1. Sample Preparation

-

To 100 µL of human plasma, add an internal standard solution.

-

Perform a liquid-liquid extraction with methyl tert-butyl ether (MTBE).

-

Vortex and centrifuge the samples.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for analysis.

4.1.2. LC-MS/MS Conditions

-

Chromatographic System: High-Performance Liquid Chromatography (HPLC) system.

-

Column: A C18 reverse-phase column (e.g., Thermo Hypersil GOLD C18, 50 mm × 2.1 mm, 3.0 µm)[8].

-

Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and 0.1% formic acid in methanol[8].

-

Flow Rate: 0.4 mL/min[8].

-

Mass Spectrometer: A tandem mass spectrometer equipped with a positive electrospray ionization (ESI+) source.

-

Detection: Selected Reaction Monitoring (SRM) of specific precursor-to-product ion transitions for Ruxolitinib and its metabolites.

dot

Caption: Workflow for LC-MS/MS analysis.

Synthesis of Ruxolitinib from this compound (General Procedure)

The following is a generalized protocol based on patent literature for the dehydration of this compound to Ruxolitinib[7].

-

Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).

-

Add a dehydrating agent (e.g., trifluoroacetic anhydride, phosphorus oxychloride) at a controlled temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir until completion, monitored by a suitable technique (e.g., TLC, HPLC).

-

Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

-

Extract the product with an organic solvent.

-

Wash the combined organic layers, dry over a drying agent (e.g., sodium sulfate), and concentrate under reduced pressure.

-

Purify the crude product by a suitable method (e.g., column chromatography, recrystallization) to yield Ruxolitinib.

Conclusion

This technical guide has established that this compound is a key synthetic intermediate in the manufacturing of Ruxolitinib, not a metabolite. A comprehensive overview of Ruxolitinib's metabolism, supported by quantitative data and detailed experimental protocols for analysis, has been provided. The distinction between metabolites and synthetic intermediates is critical for researchers and professionals in drug development to ensure accurate characterization of all related chemical substances, for both efficacy and safety assessments. The provided diagrams and tables offer a clear and concise reference for the metabolic fate of Ruxolitinib and the synthetic pathway involving its amide precursor.

References

- 1. Metabolism, excretion, and pharmacokinetics of [14C]INCB018424, a selective Janus tyrosine kinase 1/2 inhibitor, in humans [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. SYNTHESIS PROCESS OF RUXOLITINIB - Patent 3398952 [data.epo.org]

- 6. JP2019506379A - Synthesis process of ruxolitinib - Google Patents [patents.google.com]

- 7. WO2017114461A1 - Synthesis process of ruxolitinib - Google Patents [patents.google.com]

- 8. Development and validation of an LC-MS/MS method for ruxolitinib quantification: advancing personalized therapy in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Landscape of Ruxolitinib-Amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruxolitinib, a potent and selective inhibitor of Janus kinases (JAK1 and JAK2), has become a cornerstone in the treatment of myeloproliferative neoplasms.[1] Its therapeutic efficacy is intrinsically linked to its chemical structure and metabolic fate. This technical guide provides an in-depth exploration of a key related compound, Ruxolitinib-amide (3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide). This molecule has been identified as a hydrolytic degradation product of Ruxolitinib, making its characterization crucial for understanding the stability and impurity profile of the parent drug.[2][3][4] This document outlines its chemical structure, properties, and the analytical methodologies for its identification and characterization, alongside the relevant biological context of the JAK-STAT pathway.

Chemical Structure and Properties

This compound is structurally analogous to Ruxolitinib, with the defining difference being the hydrolysis of the nitrile group to a primary amide. This seemingly minor modification can significantly alter the physicochemical properties of the molecule, including its polarity, solubility, and potential biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide | [] |

| CAS Number | 1911644-32-0 | [6] |

| Molecular Formula | C₁₇H₂₀N₆O | [6] |

| Molecular Weight | 324.39 g/mol | [6] |

| Appearance | White to off-white solid | [] |

| Melting Point | 216-217 °C | [] |

| Solubility | Slightly soluble in Ethyl Acetate and Methanol | [] |

Synthesis and Formation

While a dedicated synthetic route for this compound is not extensively published, its formation as a degradation product of Ruxolitinib is well-documented. The primary pathway for its formation is the hydrolysis of the nitrile functional group of the parent drug under both acidic and basic conditions.[2][4]

Patents detailing the synthesis of Ruxolitinib describe an amidation step in the formation of the propanenitrile side chain, which could potentially be adapted for a targeted synthesis of this compound.[7]

The JAK-STAT Signaling Pathway and Ruxolitinib

Ruxolitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, a critical mediator of cellular proliferation, differentiation, and inflammation.[1] Cytokines and growth factors binding to their receptors activate associated JAKs, which in turn phosphorylate STAT proteins. These phosphorylated STATs then translocate to the nucleus to regulate gene transcription. Dysregulation of this pathway is a hallmark of myeloproliferative neoplasms.

Figure 1. The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

Note: The biological activity of this compound within the JAK-STAT pathway has not been definitively established in the reviewed literature. Its structural similarity to Ruxolitinib suggests a potential for interaction, but this remains to be experimentally verified.

Biological Activity

To date, specific quantitative data on the biological activity of this compound, such as its half-maximal inhibitory concentration (IC₅₀) against JAK1 and JAK2, is not available in publicly accessible literature. Such data would be critical to determine if it is an active or inactive degradation product.

Table 2: Comparative Biological Activity (Hypothetical)

| Compound | Target | IC₅₀ (nM) |

| Ruxolitinib | JAK1 | Data available in literature |

| JAK2 | Data available in literature | |

| This compound | JAK1 | Not Available |

| JAK2 | Not Available |

Experimental Protocols

The following are generalized protocols for the analysis of Ruxolitinib and its degradation products, including this compound, based on published methods.[2][4] Researchers should optimize these methods for their specific instrumentation and experimental conditions.

Protocol 1: Generation of this compound via Hydrolytic Degradation

This protocol is intended for the generation of this compound for analytical identification purposes.

-

Preparation of Ruxolitinib Stock Solution: Prepare a stock solution of Ruxolitinib in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Acidic Hydrolysis:

-

To an aliquot of the Ruxolitinib stock solution, add an equal volume of 0.1 N hydrochloric acid.

-

Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

-

Periodically withdraw samples for analysis.

-

-

Basic Hydrolysis:

-

To another aliquot of the Ruxolitinib stock solution, add an equal volume of 0.1 N sodium hydroxide.

-

Incubate under the same conditions as the acidic hydrolysis.

-

Periodically withdraw samples for analysis.

-

-

Neutralization and Extraction:

-

Neutralize the hydrolyzed samples.

-

Extract the analytes using a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer and reconstitute in the mobile phase for analysis.

-

Protocol 2: High-Performance Liquid Chromatography (HPLC) for the Analysis of Ruxolitinib and this compound

-

Chromatographic System: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for optimal separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

-

Detection Wavelength: Monitor at the UV absorbance maximum of the compounds (e.g., ~280 nm).

-

Injection Volume: 10-20 µL.

-

Data Analysis: Integrate the peaks corresponding to Ruxolitinib and this compound to determine their retention times and relative peak areas.

Protocol 3: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Characterization

-

LC System: A UHPLC or HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Chromatographic Conditions: Similar to the HPLC protocol, but often with smaller particle size columns and adjusted flow rates for UHPLC.

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Scan Range: A range appropriate for the molecular weights of the analytes (e.g., m/z 100-500).

-

MS/MS Analysis: Perform fragmentation of the parent ion corresponding to this compound (m/z [M+H]⁺ ≈ 325.17) to obtain characteristic product ions for structural confirmation. The fragmentation pattern of Ruxolitinib can be used as a reference.[2]

-

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the study of this compound as a degradation product of Ruxolitinib.

Figure 2. A representative workflow for the study of this compound.

Conclusion

This compound is a significant compound in the context of Ruxolitinib's stability and degradation profile. Understanding its chemical properties and having robust analytical methods for its detection and characterization are essential for ensuring the quality and safety of Ruxolitinib drug products. Further research is warranted to elucidate the biological activity of this compound to fully comprehend its potential physiological effects. The protocols and information presented in this guide provide a solid foundation for researchers and drug development professionals working with Ruxolitinib and its related substances.

References

- 1. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LC-HRMS studies on ruxolitinib degradation: a comprehensive approach during drug development - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. X-MOL [x-mol.net]

- 4. LC-HRMS studies on ruxolitinib degradation: a comprehensive approach during drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ruxolitinib Amide Impurity | CAS No- 1911644-32-0 | Simson Pharma Limited [simsonpharma.com]

- 7. US20190023712A1 - Synthesis process of ruxolitinib - Google Patents [patents.google.com]

The Emergence of Ruxolitinib-Amide: An In-Depth Guide to a Key Impurity

For Researchers, Scientists, and Drug Development Professionals

Ruxolitinib, a potent and selective Janus kinase (JAK) 1 and 2 inhibitor, represents a significant therapeutic advance in the treatment of myelofibrosis and other myeloproliferative neoplasms. As with any pharmaceutical compound, a thorough understanding of its impurity profile is paramount to ensure safety and efficacy. This technical guide focuses on a critical impurity, Ruxolitinib-amide (3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide), providing a comprehensive overview of its discovery, formation, and analytical characterization.

Identification and Formation of this compound

This compound has been identified as a significant degradation product of Ruxolitinib, primarily arising from the hydrolysis of the nitrile group in the parent molecule.[1][2] This impurity can also be formed during the synthesis process and is therefore considered a process-related impurity as well.[3]

Chemical Structure and Properties:

| Characteristic | Value |

| Chemical Name | 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide |

| CAS Number | 1911644-32-0[][5][6][7] |

| Molecular Formula | C17H20N6O[6][7][8] |

| Molecular Weight | 324.38 g/mol [6] |

Forced degradation studies, conducted under acidic and basic hydrolytic conditions as per ICH guidelines, have consistently shown the formation of this compound.[1][2] The presence of this impurity is a critical quality attribute to be monitored and controlled in the final drug product.

Experimental Protocols for Identification and Quantification

The detection and quantification of this compound necessitate robust analytical methodologies. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the primary techniques employed for its separation from the parent drug and other impurities.[1][2]

Forced Degradation Study Protocol

This protocol outlines a general procedure for inducing the formation of this compound for analytical method development and validation.

Objective: To generate Ruxolitinib degradation products, including this compound, under hydrolytic stress conditions.

Materials:

-

Ruxolitinib active pharmaceutical ingredient (API)

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Methanol or Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Heating block or water bath

Procedure:

-

Acid Hydrolysis:

-

Accurately weigh and dissolve a known amount of Ruxolitinib API in a minimal amount of methanol or acetonitrile.

-

Add 0.1 N HCl to the solution.

-

Heat the solution at a controlled temperature (e.g., 60-80 °C) for a specified period (e.g., 2-8 hours).

-

Periodically withdraw aliquots, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

Follow the same initial steps as for acid hydrolysis.

-

Add 0.1 N NaOH to the solution.

-

Apply heat under the same conditions as the acid hydrolysis.

-

Periodically withdraw aliquots, neutralize with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.

-

Analytical Method: UHPLC-UV

Objective: To separate and quantify this compound from Ruxolitinib and other impurities.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to a high percentage of B over several minutes, hold, and then return to initial conditions. A typical gradient might be 5% B to 95% B over 10 minutes. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Detection | UV at a specific wavelength (e.g., 254 nm or a wavelength of maximum absorbance for both Ruxolitinib and the amide impurity) |

| Injection Volume | 1 - 5 µL |

Structural Elucidation: The identity of the this compound peak is confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry (e.g., QTOF-MS) provides accurate mass data for elemental composition confirmation, while NMR provides detailed structural information.[1][9]

Signaling Pathway of Ruxolitinib

Ruxolitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway.[] Understanding this pathway is crucial for comprehending the drug's mechanism of action and the potential biological impact of its impurities.

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

Experimental Workflow for Impurity Identification

The logical flow from sample preparation to structural elucidation is critical for the accurate identification of impurities like this compound.

Caption: Workflow for the identification of this compound.

This guide provides a foundational understanding of this compound as a key impurity. For drug development professionals, diligent monitoring and control of this and other impurities are essential for ensuring the quality, safety, and efficacy of Ruxolitinib-containing drug products. Further research into the potential toxicological effects of this compound is warranted.

References

- 1. LC-HRMS studies on ruxolitinib degradation: a comprehensive approach during drug development - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. LC-HRMS studies on ruxolitinib degradation: a comprehensive approach during drug development - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 5. clearsynth.com [clearsynth.com]

- 6. Ruxolitinib Amide Impurity | CAS No- 1911644-32-0 | Simson Pharma Limited [simsonpharma.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. cleanchemlab.com [cleanchemlab.com]

- 9. Detection and structure elucidation of the new degradation impurities in the pharmaceutical formulations of ruxolitinib hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]

Ruxolitinib-Amide: A Speculative Mechanistic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ruxolitinib, a potent and selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), has revolutionized the treatment of myeloproliferative neoplasms. Its clinical efficacy is directly attributed to the modulation of the JAK-STAT signaling pathway. Ruxolitinib-amide, a known impurity and potential metabolite of Ruxolitinib, is structurally analogous, with the defining feature being the hydrolysis of the nitrile moiety to a primary amide. This document provides a speculative yet scientifically grounded exploration of the mechanism of action of this compound. Drawing upon the well-established pharmacology of Ruxolitinib, we postulate that this compound retains the core inhibitory action on JAK1 and JAK2, albeit with potentially altered potency and selectivity. This whitepaper outlines the theoretical basis for this hypothesis, presents a comparative analysis of physicochemical properties, and details experimental protocols to empirically validate the speculative mechanism of action. All quantitative data for the parent compound, Ruxolitinib, is presented for comparative purposes, and templates for the hypothetical data for this compound are provided.

The Established Mechanism of Action of Ruxolitinib

Ruxolitinib functions as an ATP-competitive inhibitor of JAK1 and JAK2.[1][2] The JAK family of non-receptor tyrosine kinases is pivotal in mediating intracellular signaling cascades initiated by various cytokines and growth factors crucial for hematopoiesis and immune response.[3] Dysregulation of the JAK-STAT pathway is a hallmark of myeloproliferative neoplasms.[2][4]

Ruxolitinib binds to the ATP-binding pocket of the JAK kinase domain, preventing the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[5] This blockade of STAT phosphorylation inhibits their translocation to the nucleus, thereby downregulating the expression of target genes involved in cell proliferation, differentiation, and inflammation.[3] The nitrile group of Ruxolitinib is a key pharmacophoric feature, contributing to its high affinity and selectivity.

Quantitative Inhibitory Activity of Ruxolitinib

The following table summarizes the reported inhibitory concentrations (IC50) of Ruxolitinib against various kinases, demonstrating its potent and selective inhibition of JAK1 and JAK2.

| Kinase | IC50 (nM) |

| JAK1 | 3.3 |

| JAK2 | 2.8 |

| JAK3 | 428 |

| TYK2 | 19 |

Data compiled from publicly available kinase profiling studies.

This compound: Structural and Physicochemical Profile

This compound, with the chemical name 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide, is distinguished from Ruxolitinib by the substitution of the cyano (-C≡N) group with a carboxamide (-C(=O)NH2) group.

| Compound | Molecular Formula | Molecular Weight |

| Ruxolitinib | C17H18N6 | 306.37 g/mol |

| This compound | C17H20N6O | 324.38 g/mol |

This seemingly minor modification can have significant implications for the molecule's pharmacological properties, including its binding affinity, selectivity, and metabolic stability. The amide group, being more polar and capable of acting as both a hydrogen bond donor and acceptor, may alter the interaction of the molecule with the amino acid residues in the ATP-binding pocket of JAK kinases.

Speculative Mechanism of Action of this compound

We speculate that This compound retains the fundamental mechanism of action of Ruxolitinib as a JAK1/JAK2 inhibitor, with its potency and selectivity likely being modulated by the presence of the amide group.

Core Hypothesis: Retention of JAK Inhibition

The core pharmacophore of Ruxolitinib, responsible for its recognition by and binding to the JAK kinase domain, remains intact in this compound. The pyrrolo[2,3-d]pyrimidine scaffold is crucial for the hinge-binding interaction within the ATP-binding site. Therefore, it is highly probable that this compound will also occupy this site and act as a competitive inhibitor.

Postulated Impact of the Amide Moiety

-

Altered Potency: The nitrile group in Ruxolitinib is a key contributor to its high potency. The conversion to an amide may lead to a decrease in binding affinity due to changes in electronic and steric properties. The increased polarity of the amide could either be favorable or unfavorable for binding, depending on the specific interactions within the binding pocket.

-

Modified Selectivity Profile: The altered hydrogen bonding capacity of the amide group could influence the compound's interaction with other kinases. This might result in a different selectivity profile compared to Ruxolitinib, with potential for increased or decreased off-target activity.

-

Pharmacokinetic Differences: The increased polarity of this compound is expected to influence its absorption, distribution, metabolism, and excretion (ADME) properties. It may exhibit different cell permeability and be more susceptible to enzymatic degradation.

Proposed Experimental Protocols for Mechanistic Validation

To empirically test the speculative mechanism of action of this compound, a series of in vitro and cell-based assays are proposed.

Kinase Inhibition Assays

-

Objective: To determine the inhibitory activity (IC50) of this compound against a panel of kinases, with a primary focus on JAK1, JAK2, JAK3, and TYK2.

-

Methodology:

-

Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; substrate peptide (e.g., poly-Glu-Tyr); Ruxolitinib (as a positive control); this compound.

-

Procedure: A time-resolved fluorescence resonance energy transfer (TR-FRET) or a luminescence-based kinase assay (e.g., ADP-Glo™) can be employed.

-

The kinase, substrate, and varying concentrations of the inhibitor (Ruxolitinib or this compound) are incubated in an appropriate buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate or ADP produced is quantified.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular Assays for STAT Phosphorylation

-

Objective: To assess the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.

-

Methodology:

-

Cell Line: A cytokine-dependent cell line, such as HEL (human erythroleukemia) cells which harbor the JAK2 V617F mutation, or Ba/F3 cells engineered to express a specific cytokine receptor.

-

Procedure:

-

Cells are pre-incubated with varying concentrations of Ruxolitinib or this compound.

-

Cytokine stimulation (e.g., erythropoietin or IL-3) is then applied to induce JAK-STAT signaling.

-

Following stimulation, cells are lysed, and the levels of phosphorylated STAT3 (pSTAT3) and phosphorylated STAT5 (pSTAT5) are measured by Western blotting or a quantitative immunoassay (e.g., ELISA or flow cytometry).

-

-

Data Analysis: The concentration-dependent inhibition of STAT phosphorylation is analyzed to determine the cellular IC50 values.

-

Cell Proliferation and Viability Assays

-

Objective: To evaluate the effect of this compound on the proliferation and viability of JAK-STAT dependent cancer cell lines.

-

Methodology:

-

Cell Lines: Myeloproliferative neoplasm-derived cell lines (e.g., HEL, SET-2).

-

Procedure:

-

Cells are seeded in 96-well plates and treated with a range of concentrations of Ruxolitinib or this compound.

-

After a prolonged incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay (e.g., MTT or resazurin) or a luminescence-based assay (e.g., CellTiter-Glo®).

-

-

Data Analysis: The half-maximal growth inhibitory concentration (GI50) is determined from the dose-response curves.

-

Data Presentation: Comparative Analysis

The following tables provide a framework for the comparative analysis of Ruxolitinib and the speculative data for this compound.

Table 1: Comparative Kinase Inhibitory Activity (IC50, nM)

| Kinase | Ruxolitinib (Reported) | This compound (Hypothetical) |

| JAK1 | 3.3 | To be determined |

| JAK2 | 2.8 | To be determined |

| JAK3 | 428 | To be determined |

| TYK2 | 19 | To be determined |

Table 2: Comparative Cellular Activity (IC50, nM)

| Assay | Cell Line | Ruxolitinib (Reported) | This compound (Hypothetical) |

| pSTAT3 Inhibition | HEL | ~100 | To be determined |

| pSTAT5 Inhibition | HEL | ~120 | To be determined |

| Cell Proliferation (GI50) | SET-2 | ~150 | To be determined |

Visualizations

Diagram 1: The JAK-STAT Signaling Pathway and the Role of Ruxolitinib

Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

Diagram 2: Experimental Workflow for Kinase Inhibition Assay

Caption: Workflow for an in vitro kinase inhibition assay.

Diagram 3: Speculative Logic of this compound's Mechanism of Action

Caption: A logic diagram of the speculative mechanism of action for this compound.

Conclusion

While definitive data on the mechanism of action of this compound is currently lacking, a strong scientific rationale supports the hypothesis that it functions as a JAK1/JAK2 inhibitor. The structural conservation of the core pharmacophore suggests a similar mode of action to its parent compound, Ruxolitinib. However, the conversion of the nitrile to an amide group is predicted to modulate its potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined in this whitepaper provide a clear roadmap for the empirical validation of this speculative mechanism. Further investigation into this compound is warranted to fully understand its pharmacological profile and its potential contribution to the overall activity and side-effect profile of Ruxolitinib preparations.

References

- 1. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ruxolitinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. research.rug.nl [research.rug.nl]

- 4. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

In Vitro Stability of Ruxolitinib-Amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruxolitinib, a potent Janus kinase (JAK) 1 and 2 inhibitor, is a critical therapeutic agent in the treatment of myelofibrosis and other hematological disorders. The in vitro stability of Ruxolitinib is a key parameter influencing its efficacy, safety, and formulation development. This technical guide focuses on the in vitro stability of a significant amide derivative of Ruxolitinib, specifically 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide. This compound has been identified as a hydrolytic degradation product of Ruxolitinib. This guide will detail the conditions leading to its formation, the analytical methodologies for its identification, and the broader context of Ruxolitinib's stability profile.

Data Presentation: Formation of Ruxolitinib-Amide

The formation of 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide is primarily observed under hydrolytic stress conditions. The following table summarizes the conditions under which this amide, along with other degradation products, is formed from Ruxolitinib.

| Stress Condition | Degradation Products Identified | Reference |

| Acidic Hydrolysis | 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide and other hydrolytic products. | [1][2] |

| Basic Hydrolysis | 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide and other hydrolytic products. | [1][2] |

Forced degradation studies on Ruxolitinib have demonstrated its susceptibility to hydrolysis, leading to the formation of the amide derivative. One study indicated that under acidic (0.1 M HCl for 24 hours) and basic (0.1 M NaOH for 4 hours) conditions, significant degradation of Ruxolitinib occurs, with the amide being one of the identified products[1][2].

Experimental Protocols

The identification and characterization of Ruxolitinib's degradation products, including the amide, involve sophisticated analytical techniques. Below are the detailed methodologies employed in key experiments.

Forced Degradation Studies

Objective: To evaluate the stability of Ruxolitinib under various stress conditions and identify the resulting degradation products.

Methodology:

-

Preparation of Stock Solution: A stock solution of Ruxolitinib is prepared in a suitable solvent, such as methanol or a mixture of acetonitrile and water.

-

Stress Conditions:

-

Acidic Hydrolysis: The drug solution is treated with an acid (e.g., 0.1 M HCl) and refluxed or kept at a specific temperature for a defined period (e.g., 24 hours).

-

Basic Hydrolysis: The drug solution is treated with a base (e.g., 0.1 M NaOH) and refluxed or kept at a specific temperature for a defined period (e.g., 4 hours).

-

Oxidative Degradation: The drug solution is treated with an oxidizing agent (e.g., 3% H2O2) at room temperature.

-

Thermal Degradation: The solid drug is exposed to high temperatures (e.g., 60°C) for an extended period.

-

Photolytic Degradation: The drug solution is exposed to UV light (e.g., 254 nm) in a photostability chamber.

-

-

Sample Analysis: After the stress period, the samples are neutralized (if necessary), diluted, and analyzed using a stability-indicating HPLC or UHPLC method.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Purpose: To separate, detect, and quantify Ruxolitinib and its degradation products.

Typical HPLC Parameters:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer) in an isocratic or gradient elution mode.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector at a specific wavelength (e.g., 262 nm).

-

Injection Volume: 20 µL.

Structural Elucidation: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

Purpose: To identify and confirm the structure of the degradation products.

Methodology:

-

Chromatographic Separation: The stressed samples are analyzed using a UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Mass Spectrometry: The mass spectrometer is operated in positive ion mode to acquire full scan mass spectra and product ion spectra (MS/MS) of the eluted peaks.

-

Data Analysis: The elemental composition of the degradation products is determined from the accurate mass measurements. The fragmentation patterns observed in the MS/MS spectra are used to elucidate the structure of the degradation products, including the this compound.

Mandatory Visualization

Signaling Pathway

While Ruxolitinib's primary mechanism of action is the inhibition of the JAK-STAT signaling pathway, the direct interaction of the this compound with this pathway has not been documented. The diagram below illustrates the established pathway targeted by the parent drug, Ruxolitinib.

Caption: Ruxolitinib's inhibition of the JAK-STAT signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for conducting in vitro stability studies of a pharmaceutical compound like Ruxolitinib, leading to the identification of degradation products such as the amide derivative.

References

Ruxolitinib-Amide: A Technical Guide to Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for Ruxolitinib-amide, a derivative of the Janus kinase (JAK) inhibitor Ruxolitinib. Due to its distinct chemical structure, the solubility profile of this compound differs significantly from that of its parent compound, Ruxolitinib, and its phosphate salt. This document summarizes the known solubility characteristics, outlines a detailed experimental protocol for solubility determination, and provides visual representations of relevant biological pathways and experimental workflows.

Core Solubility Data

Currently, publicly available quantitative solubility data for this compound is limited. The following table summarizes the qualitative solubility information that has been reported.

| Solvent | Solubility |

| Ethyl Acetate | Slightly Soluble[1] |

| Methanol | Slightly Soluble[1] |

Note: The term "slightly soluble" indicates that the solute has a solubility in the range of 1 to 10 mg/mL. However, precise quantitative values for this compound have not been published. Further experimental determination is required for accurate solubility assessment.

Experimental Protocol: Equilibrium Shake-Flask Solubility Assay

The following protocol describes a standard and widely accepted method for determining the equilibrium solubility of a pharmaceutical compound like this compound. This method is based on the principle of adding an excess of the solid compound to a solvent of interest and allowing it to reach equilibrium.

1. Materials and Equipment:

-

This compound (solid form)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, methanol, DMSO, ethyl acetate)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator capable of maintaining a constant temperature

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

2. Procedure:

-

Preparation:

-

Prepare stock solutions of known concentrations of this compound in a suitable solvent for the calibration curve.

-

Add an excess amount of solid this compound to a series of vials containing a known volume of the test solvents. The excess solid should be visually apparent.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the range of the calibration curve.

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of dissolved this compound.

-

-

Data Interpretation:

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the known concentrations of the stock solutions.

-

Use the calibration curve to determine the concentration of this compound in the diluted supernatant samples.

-

Calculate the solubility of this compound in each solvent by multiplying the determined concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the equilibrium shake-flask solubility assay.

Caption: Workflow for the equilibrium shake-flask solubility assay.

JAK-STAT Signaling Pathway

Ruxolitinib, the parent compound of this compound, is an inhibitor of Janus kinases (JAKs). The JAK-STAT signaling pathway is crucial for cellular processes such as proliferation, differentiation, and apoptosis. Understanding this pathway provides context for the therapeutic mechanism of Ruxolitinib and its derivatives.

Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

References

Navigating Kinase Selectivity: A Technical Guide to the Potential Off-Target Effects of Ruxolitinib

An important clarification regarding the subject of this guide: Initial searches for "Ruxolitinib-amide" indicate that this compound is recognized primarily as a synthetic intermediate or an impurity in the manufacturing of Ruxolitinib.[][2] As such, extensive pharmacological data, including comprehensive off-target effect profiling, is not available in the public domain for this compound itself. This guide will, therefore, focus on the well-characterized, pharmacologically active parent compound, Ruxolitinib , to provide researchers, scientists, and drug development professionals with a thorough understanding of its kinase selectivity and potential off-target effects.

Ruxolitinib is a potent, orally bioavailable inhibitor of the Janus-associated kinases (JAKs), specifically JAK1 and JAK2.[3][4][5] These non-receptor tyrosine kinases are critical components of the JAK-STAT signaling pathway, which regulates hematopoiesis and immune function.[4][6] By competitively inhibiting the ATP-binding site of JAK1 and JAK2, Ruxolitinib modulates the signaling of numerous cytokines and growth factors, forming the basis of its therapeutic efficacy in myeloproliferative neoplasms like myelofibrosis and polycythemia vera.[3][5][7] However, as with most kinase inhibitors, understanding the broader kinase selectivity profile is crucial for anticipating potential off-target effects and ensuring clinical safety.

Quantitative Analysis of Kinase Inhibition

The selectivity of Ruxolitinib has been evaluated in various preclinical studies using in vitro kinase assays. The data consistently demonstrates high potency against JAK1 and JAK2, with lesser activity against other JAK family members and minimal inhibition of a broader panel of unrelated kinases.

Table 1: Ruxolitinib Potency against JAK Family Kinases

| Kinase | IC50 (nM) | Selectivity Fold (vs. JAK2) | Reference |

| JAK1 | 3.3 | 1.2x | [3][8] |

| JAK2 | 2.8 | 1.0x | [3][8] |

| TYK2 | 19 | ~6.8x | [3] |

| JAK3 | 428 | ~152x | [3] |

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Ruxolitinib Activity in Cell-Based Assays

| Cell Line / Model | Target Pathway / Mutation | IC50 (nM) | Reference |

| Ba/F3 cells (JAK2V617F-positive) | JAK2V617F-mediated proliferation | Not specified, but potent inhibition noted | [8] |

| HEL cells (JAK2V617F-positive) | JAK2V617F-mediated signaling & proliferation | Not specified, but potent inhibition noted | [8] |

| Ba/F3 cells (ETV6-JAK2) | ETV6-JAK2-mediated proliferation | 370 | [9] |

| PV patient cells (JAK2V617F-positive) | Cytokine-independent proliferation | 67 | [3] |

| Healthy donor cells | IL-3 stimulated proliferation | >400 | [3] |

Signaling Pathway Context

Ruxolitinib exerts its primary effect by inhibiting the JAK-STAT pathway. Understanding this pathway is key to interpreting both its on-target efficacy and potential off-target liabilities.

Experimental Protocols

The characterization of Ruxolitinib's kinase selectivity relies on standardized biochemical and cell-based assays.

In Vitro Kinase Inhibition Assay (General Protocol)

This type of assay is fundamental for determining the IC50 values against a panel of purified kinases.

-

Reagents and Materials :

-

Purified recombinant human kinases (e.g., JAK1, JAK2, JAK3, TYK2, and a panel of other kinases).

-

Specific peptide substrate for each kinase.

-

ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³³P]ATP).

-

Ruxolitinib, serially diluted to a range of concentrations.

-

Assay buffer (containing MgCl₂, MnCl₂, DTT, etc.).

-

96- or 384-well assay plates.

-

Phosphocellulose paper or other capture medium.

-

Scintillation counter.

-

-

Procedure :

-

The kinase, its specific substrate, and a test concentration of Ruxolitinib are combined in the wells of the assay plate in the appropriate assay buffer.

-

The reaction is initiated by the addition of [γ-³³P]ATP.

-

The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60-120 minutes) to allow for the phosphorylation of the substrate.

-

The reaction is stopped by the addition of an acid (e.g., phosphoric acid).

-

A portion of the reaction mixture is spotted onto phosphocellulose paper. The phosphorylated substrate binds to the paper, while unincorporated [γ-³³P]ATP is washed away.

-

The radioactivity on the paper is quantified using a scintillation counter. This signal is proportional to the kinase activity.

-

Data is normalized to controls (0% inhibition with DMSO vehicle, 100% inhibition with a high concentration of a pan-kinase inhibitor).

-

IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Cell-Based Proliferation Assay

These assays measure the effect of the compound on the proliferation of cell lines that are dependent on specific kinase activity for their growth and survival.

-

Cell Lines :

-

Ba/F3 cells engineered to express JAK2V617F, making their proliferation dependent on this mutated kinase.

-

Human erythroleukemia (HEL) cells, which endogenously express JAK2V617F.

-

-

Procedure :

-

Cells are seeded into 96-well plates at a predetermined density.

-

Cells are treated with a range of concentrations of Ruxolitinib or a vehicle control (DMSO).

-

Plates are incubated for a period of 48-72 hours to allow for cell proliferation.

-

Cell viability or proliferation is assessed using a colorimetric or fluorometric assay, such as MTS or CellTiter-Glo®, which measures metabolic activity or ATP content, respectively.

-

The signal is read using a plate reader.

-

IC50 values are calculated by plotting the percentage of proliferation inhibition against the drug concentration.

-

Clinical Manifestations and Potential Off-Target Effects

The clinical safety profile of Ruxolitinib provides insights into its effects beyond the intended target cells. Many of the observed adverse events are considered on-target effects stemming from the inhibition of JAK1/2-mediated hematopoiesis and immune function.[10]

Table 3: Common Adverse Events Associated with Ruxolitinib

| Category | Adverse Event | Potential Mechanism | Reference |

| Hematologic | Thrombocytopenia | On-target inhibition of JAK2 signaling, crucial for thrombopoietin-mediated platelet production. | [11][12][13] |

| Anemia | On-target inhibition of JAK2 signaling, crucial for erythropoietin-mediated red blood cell production. | [11][12][13] | |

| Neutropenia | On-target inhibition of JAK signaling in myeloid progenitor cells. | [11][12] | |

| Non-Hematologic | Dizziness, Headache | Mechanism not fully elucidated, may be multifactorial. | [13] |

| Ecchymosis (Bruising) | Related to thrombocytopenia. | [13] | |

| Infections (e.g., Herpes Zoster) | On-target immunosuppression via JAK1/2 inhibition. | [14] |

These events are generally manageable through dose adjustments.[10][13] The selectivity profile of Ruxolitinib, which shows minimal activity against a broad panel of other kinases, suggests that most of its clinically observed side effects are mechanism-based (on-target) rather than the result of engaging unrelated off-target kinases.[8]

References

- 2. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]

- 6. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Ruxolitinib | JAK | Tocris Bioscience [tocris.com]

- 9. Ruxolitinib as potential targeted therapy for patients with JAK2 rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Researchers Review Safety Profile of Ruxolitinib in Myelofibrosis | Blood Cancers Today [bloodcancerstoday.com]

- 11. ec.europa.eu [ec.europa.eu]

- 12. ema.europa.eu [ema.europa.eu]

- 13. Efficacy, safety, and survival with ruxolitinib in patients with myelofibrosis: results of a median 3-year follow-up of COMFORT-I - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Safety and efficacy of ruxolitinib in an open-label, multicenter, single-arm phase 3b expanded-access study in patients with myelofibrosis: a snapshot of 1144 patients in the JUMP trial - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Ruxolitinib-Amide in Drug Degradation Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ruxolitinib, a potent Janus kinase (JAK) 1 and 2 inhibitor, is a critical therapeutic agent for myeloproliferative neoplasms. Understanding its degradation pathways is paramount for ensuring drug stability, safety, and efficacy. This technical guide provides an in-depth analysis of Ruxolitinib's degradation, with a particular focus on the formation and significance of its amide degradant, 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide, herein referred to as Ruxolitinib-amide. This document outlines the primary degradation pathways, presents quantitative data from forced degradation studies, details experimental protocols, and discusses the potential implications of these degradation products.

Introduction to Ruxolitinib and its Mechanism of Action

Ruxolitinib is a first-in-class JAK inhibitor that has revolutionized the treatment of myelofibrosis and polycythemia vera. Its therapeutic effect is derived from the inhibition of the JAK-STAT signaling pathway, which is often dysregulated in these hematological malignancies. By blocking JAK1 and JAK2, Ruxolitinib effectively reduces cytokine signaling and inhibits the proliferation of malignant cells. The stability of the Ruxolitinib molecule is therefore a critical quality attribute that can impact its clinical performance.

Ruxolitinib Degradation Pathways

Forced degradation studies have been instrumental in elucidating the chemical stability of Ruxolitinib under various stress conditions, including hydrolysis (acidic and basic), oxidation, heat, and photolysis. These studies reveal that Ruxolitinib is particularly susceptible to hydrolytic degradation.

Hydrolytic Degradation

Under both acidic and basic conditions, the primary degradation pathway for Ruxolitinib involves the hydrolysis of the nitrile group of the parent molecule. This leads to the formation of two key degradation products:

-

This compound: 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide

-

Ruxolitinib-acid: 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid

The formation of the amide is an intermediate step in the complete hydrolysis of the nitrile to the carboxylic acid.

A study by Thakkar et al. (2022) identified four main hydrolytic degradation products of Ruxolitinib.[1] Besides this compound and Ruxolitinib-acid, two other products were identified as 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine and 3-(4-(6-amino-5-formylpyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile.[1]

The proposed hydrolytic degradation pathway is visualized in the diagram below.

Metabolic Pathways

In vivo, Ruxolitinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[2] The major metabolic pathways involve hydroxylation of the cyclopentyl ring, leading to the formation of several active metabolites.[2] It is important to distinguish these metabolites from degradation products, as the former are products of enzymatic processes in the body, while the latter result from chemical instability.

Quantitative Analysis of Ruxolitinib Degradation

The extent of Ruxolitinib degradation varies significantly with the nature of the stressor. One study reported the following overall degradation percentages after 24 hours of exposure to different conditions:

| Stress Condition | Percentage of Degraded Products |

| Acid Hydrolysis (0.1 M HCl) | 18.64% |

| Basic Hydrolysis (0.1 M NaOH) | 16.63% |

| Oxidative (3% H₂O₂) | 10.59% |

| Thermal (50°C) | 1.08% |

| Photolytic (UV 254nm) | 3.67% |

| Data sourced from a stability indicating RP-HPLC method study.[3] |

While this table provides a general overview of Ruxolitinib's stability, it does not offer a specific quantitative breakdown of each degradation product formed. Further research is required to quantify the relative abundance of this compound and other degradants under each stress condition.

Experimental Protocols

The following sections outline the general methodologies employed in the forced degradation studies of Ruxolitinib.

Forced Degradation (Stress Testing)

A general protocol for forced degradation studies involves dissolving Ruxolitinib in a suitable solvent and exposing it to various stress conditions as per ICH guidelines.

-

Acid Hydrolysis: Ruxolitinib solution is treated with an acid (e.g., 0.1 M HCl) and heated (e.g., at 80°C) for a specified period.

-

Base Hydrolysis: Ruxolitinib solution is treated with a base (e.g., 0.1 M NaOH) and heated (e.g., at 80°C) for a specified period.

-

Oxidative Degradation: Ruxolitinib solution is treated with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.

-

Thermal Degradation: Solid Ruxolitinib is exposed to dry heat (e.g., 105°C).

-

Photolytic Degradation: Ruxolitinib solution or solid is exposed to UV light (e.g., 254 nm) and visible light.

Analytical Methodology